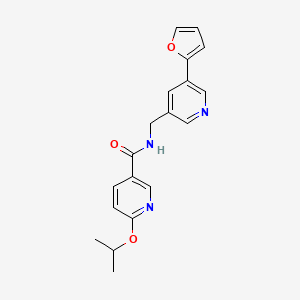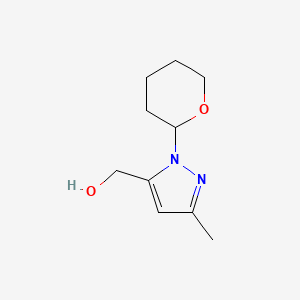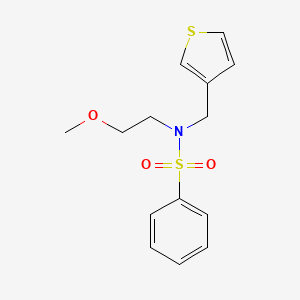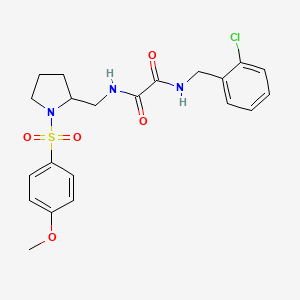![molecular formula C17H10ClN3S B2797726 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile CAS No. 392249-09-1](/img/new.no-structure.jpg)
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile is a unique chemical compound that combines elements of benzo[d]imidazole and benzo[b]thiophene frameworks. This compound stands out due to its distinctive structure, which incorporates nitrogen and sulfur heteroatoms, along with a nitrile functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile typically involves multi-step organic reactions:
Starting Materials: : Often, the synthesis begins with commercially available benzo[d]imidazole and benzo[b]thiophene derivatives.
Functionalization: : Introduction of the nitrile group is achieved through reactions involving cyanation agents like sodium cyanide under basic conditions.
Coupling Reactions: : The key step involves coupling the benzo[d]imidazole moiety with the chlorobenzo[b]thiophene derivative. Commonly used coupling reagents include palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, under an inert atmosphere.
Purification: : The final product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Scaling up the production to industrial levels may involve optimizing the reaction conditions to enhance yield and purity, as well as considering environmentally friendly solvent systems and more efficient catalytic systems.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzo[d]imidazole moiety.
Reduction: : Reduction reactions can reduce the nitrile group to the corresponding amine.
Substitution: : Electrophilic substitution reactions are common, where functional groups on the aromatic rings can be further modified.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substituting Agents: : Halogens, sulfonyl chlorides under Lewis acid catalysis.
Major Products
Oxidation: : Formation of N-oxides or sulfoxides.
Reduction: : Formation of primary amines.
Substitution: : Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile has diverse applications across several fields:
Chemistry: : As a versatile building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals.
Medicine: : Investigation into its potential as a therapeutic agent, particularly in anticancer or antimicrobial research.
Industry: : Applications in materials science, such as developing novel polymers or electronic materials.
作用机制
The mechanism by which 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitrile group allows for interactions with active sites of enzymes, potentially inhibiting their function. Its unique combination of heteroatoms and aromatic systems may enable it to disrupt biological pathways critical for cell proliferation or microbial growth.
相似化合物的比较
Similar Compounds
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-phenylacetonitrile: : Lacks the thiophene moiety and the chloro-substitution.
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(2-chlorophenyl)acetonitrile: : Differs in the position and structure of the aromatic system.
Uniqueness
Structural Distinctiveness: : The inclusion of both benzo[d]imidazole and benzo[b]thiophene in one molecule, coupled with a nitrile group.
Chemical Versatility: : The compound's ability to undergo various chemical transformations and its potential as a multifunctional intermediate in synthetic chemistry.
Conclusion
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile is an intriguing compound with multifaceted applications in research and industry. Its unique structure and reactivity make it a valuable asset for scientific exploration and potential practical applications.
属性
CAS 编号 |
392249-09-1 |
|---|---|
分子式 |
C17H10ClN3S |
分子量 |
323.8 |
IUPAC 名称 |
2-(3-chloro-1-benzothiophen-2-yl)-2-(1,3-dihydrobenzimidazol-2-ylidene)acetonitrile |
InChI |
InChI=1S/C17H10ClN3S/c18-15-10-5-1-4-8-14(10)22-16(15)11(9-19)17-20-12-6-2-3-7-13(12)21-17/h1-8,20-21H |
InChI 键 |
BUGCQVVEPUPGMI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=C3NC4=CC=CC=C4N3)C#N)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-ethyl 2-(2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797647.png)


![4-methoxy-3-({1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}methyl)benzaldehyde](/img/structure/B2797651.png)

![2-[3-(1H-1,2,4-triazol-5-ylthio)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2797653.png)
![N-(2,4-difluorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2797654.png)
![Tert-butyl N-[(2S)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate](/img/structure/B2797655.png)
![Methyl 4-[(3,5-dimethoxyphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2797656.png)
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-ethoxybenzamide](/img/structure/B2797657.png)

![1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-(1H-indol-3-ylsulfanyl)ethan-1-one](/img/structure/B2797660.png)

![2-{[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE](/img/structure/B2797664.png)
